![molecular formula C24H20N2O2S B2431491 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 314275-42-8](/img/structure/B2431491.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known by its chemical name, and it is also referred to as ETTB. The chemical structure of ETTB is complex, and it has a range of properties that make it useful in various research applications.
Scientific Research Applications
Photodynamic Antimicrobial Therapy (PAT)
TEtPP has garnered attention for its photodynamic antimicrobial activity. PAT involves using light-activated compounds to selectively destroy bacteria, fungi, and other pathogens. TEtPP, when irradiated, exhibits potent antimicrobial effects against clinically important bacteria such as MRSA (Methicillin-Resistant Staphylococcus aureus) and Pseudomonas aeruginosa . Its minimum inhibitory concentration (MIC) against MRSA was significantly lower under irradiation compared to non-irradiated conditions .
properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-2-17-8-10-18(11-9-17)22-16-29-24(25-22)26-23(27)19-12-14-21(15-13-19)28-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVWXTQINSCTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
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